Methyl 2-(2-isopropyl-1H-benzo[d]imidazol-5-yl)acetate
Description
Properties
Molecular Formula |
C13H16N2O2 |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
methyl 2-(2-propan-2-yl-3H-benzimidazol-5-yl)acetate |
InChI |
InChI=1S/C13H16N2O2/c1-8(2)13-14-10-5-4-9(6-11(10)15-13)7-12(16)17-3/h4-6,8H,7H2,1-3H3,(H,14,15) |
InChI Key |
CNUPRWUULFCUBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(N1)C=C(C=C2)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Key Steps:
-
Precursor Preparation :
-
Cyclization :
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| N-Alkylation | 2-Iodopropane, K₂CO₃, DMF, 24 h, RT | ~80% | |
| Nitro Reduction | Na₂S₂O₄, HCl, reflux, 2 h | 85–90% | |
| Cyclization | CDI, THF, 50°C, 48 h | 85% |
Functionalization of the Benzimidazole Core
Introduction of the Acetate Group
The methyl acetate group at the 5-position is introduced via esterification or nucleophilic substitution.
-
Esterification :
-
Benzimidazolone intermediates undergo N-acylation with acetyl chloride or other acylating agents. For example, 1-isopropyl-5-methylbenzimidazolone reacts with acyl chlorides in dichloromethane or THF.
-
Methyl esters are formed via methanolysis of carboxylic acids. For instance, benzimidazole-5-carboxylic acid methyl esters are synthesized using NaOH in methanol.
-
Isopropyl Group Installation
The 2-isopropyl substituent is introduced via alkylation of the benzimidazole nitrogen.
-
Alkylation :
| Reaction | Reagents | Conditions | Yield | Source |
|---|---|---|---|---|
| N-Alkylation | 2-Iodopropane, K₂CO₃, DMF, RT | 24 h | 80% | |
| Esterification | Hexyl chloroformate, acetone | 10–15°C, 30 min | 75% |
Purification and Characterization
Crystallization and Chromatography
Analytical Data
Key spectral data for the target compound include:
-
¹H NMR : Peaks for methyl ester (δ 3.6–3.8, singlet), isopropyl (δ 1.2–1.4, multiplet), and aromatic protons (δ 7.2–7.8).
-
HRMS : [M + H]⁺ calculated for C₁₅H₁₉N₂O₂: 259.1463, found 259.1457.
Alternative Synthetic Routes
Wittig Reactions
For vinyl-substituted benzimidazoles, Wittig reagents react with aldehydes to form styrene derivatives.
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki) introduce aryl groups, though this is less common for methyl ester derivatives.
Challenges and Optimization
-
Regioselectivity : Alkylation at the N1 position is favored due to lower pKa (e.g., N1 pKa ~10.9 vs. N3 pKa ~17.1).
-
Purity Control : Impurities like N-oxide or acid byproducts are minimized via careful solvent selection (e.g., acetone/water mixtures).
-
Scalability : Reactions using CDI or NaOH are optimized for industrial scales, with yields >70%.
Summary of Key Methods
| Method | Steps | Advantages | Limitations |
|---|---|---|---|
| N-Acylation | CDI cyclization → Acylation → Methanolysis | High regioselectivity | Limited to aliphatic acyl |
| Alkylation-First | Isopropyl alkylation → Cyclization → Ester | Broad substituent tolerance | Multi-step, lower yields |
| Wittig Approach | Aldehyde → Wittig → Benzimidazole closure | Direct vinyl group intro | Requires aldehyde precursors |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-isopropyl-1H-benzo[d]imidazol-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl 2-(2-isopropyl-1H-benzo[d]imidazol-5-yl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex benzimidazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-(2-isopropyl-1H-benzo[d]imidazol-5-yl)acetate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The compound shares its benzimidazole core with several analogs, but substituent variations significantly influence physicochemical and biological properties. Key analogs include:
Key Observations :
Key Observations :
Pharmacological and Physicochemical Properties
Solubility and Stability
Areas for Further Research
- Synthetic Optimization : Detailed protocols for the target compound’s synthesis and crystallization are needed.
- ADME Studies : Data on metabolic stability, protein binding, and toxicity are absent in current literature.
Biological Activity
Methyl 2-(2-isopropyl-1H-benzo[d]imidazol-5-yl)acetate is a benzo[d]imidazole derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. This compound exhibits a range of pharmacological properties, primarily attributed to its structural features that facilitate interactions with various biological targets.
Chemical Structure and Properties
- Molecular Formula : C13H16N2O2
- Molecular Weight : 232.28 g/mol
- CAS Number : 1540492-10-1
The compound features a benzo[d]imidazole core, which is known for its diverse biological activities, including anticancer properties. The presence of the methyl ester functional group and an isopropyl substituent enhances its lipophilicity, potentially improving its bioavailability and interaction with cellular targets.
Research indicates that this compound acts primarily as an inhibitor of receptor tyrosine kinases (RTKs), specifically targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This receptor plays a crucial role in angiogenesis and tumor growth, making it a significant target in cancer therapy.
Molecular Docking Studies
Molecular docking studies have demonstrated that this compound can effectively bind to the active site of VEGFR-2, inhibiting its activity and leading to reduced tumor proliferation. These findings suggest that this compound may serve as a lead compound for developing novel anticancer agents.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Anticancer Activity | Exhibits cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma. |
| Kinase Inhibition | Inhibits VEGFR-2, impacting angiogenesis and tumor growth. |
| Structure-Activity Relationship (SAR) | Variations in substituents have been explored to enhance biological activity and pharmacokinetics. |
Case Studies and Research Findings
-
In Vitro Studies :
- In vitro assays have shown that this compound exhibits significant cytotoxicity against human cancer cell lines. The compound's IC50 values indicate potent activity, particularly in inhibiting cell proliferation.
-
Comparative Studies :
- Comparative analyses with structurally similar compounds reveal that this compound possesses superior kinase inhibition capabilities compared to other benzo[d]imidazole derivatives. For instance:
Compound Name Biological Activity Methyl 1H-benzo[d]imidazole-6-carboxylate Anticancer activity Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate Moderate kinase inhibition Methyl 3-(benzyloxy)-1H-benzo[d]imidazole Enhanced cytotoxicity against cancer cells -
Pharmacokinetic Studies :
- Preliminary pharmacokinetic evaluations suggest favorable absorption and distribution characteristics for this compound, indicating its potential for further development as a therapeutic agent.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Methyl 2-(2-isopropyl-1H-benzo[d]imidazol-5-yl)acetate, and how can reaction conditions be tailored to improve yield?
- Methodology : Multi-step synthesis typically involves cyclocondensation of o-phenylenediamine derivatives with carbonyl compounds. For example, highlights the use of nitro-reduction and esterification steps for benzimidazole derivatives. Optimization includes solvent selection (e.g., ethanol or dichloromethane) and base catalysis (e.g., triethylamine) to enhance nucleophilic substitution efficiency .
- Key Parameters : Temperature control (reflux vs. room temperature), inert atmospheres to prevent oxidation, and purification via column chromatography (e.g., ethyl acetate/hexane gradients) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
- Techniques :
- 1H/13C NMR : Assign peaks based on coupling patterns (e.g., aromatic protons at δ 7.2–8.0 ppm, ester carbonyl at ~170 ppm) .
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H stretch for imidazole at ~3400 cm⁻¹) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
- Validation : Compare experimental data with computational predictions (e.g., DFT/B3LYP for NMR chemical shifts) .
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected peaks or shifts) during characterization?
- Approach :
- Tautomerism Analysis : Use DFT calculations to model thione-thiol equilibria (e.g., for analogous benzimidazole-thiol derivatives) .
- Impurity Profiling : Employ HPLC or GC-MS to identify byproducts from incomplete reactions or degradation .
- Solvent Effects : Re-run NMR in deuterated solvents (e.g., CDCl3 vs. DMSO-d6) to assess solvent-induced shifts .
Advanced Research Questions
Q. What computational strategies are recommended to predict the bioactivity of this compound and its derivatives?
- Methods :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding with target proteins (e.g., ’s docking analysis of benzimidazole-triazole hybrids) .
- QSAR Modeling : Correlate substituent effects (e.g., isopropyl vs. phenyl groups) with biological activity using Hammett constants or logP values .
- ADMET Prediction : Apply tools like SwissADME to assess pharmacokinetic properties (e.g., blood-brain barrier permeability) .
Q. How can structural modifications of the benzimidazole core enhance selectivity for specific biological targets (e.g., antimicrobial enzymes)?
- Design Principles :
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -CF3) to modulate electron density and binding affinity (e.g., ’s trifluoromethyl derivatives) .
- Heterocyclic Fusion : Attach triazole or thiazole moieties to improve hydrogen-bonding interactions (e.g., ’s hybrid compounds) .
- Validation : Test modified analogs in enzyme inhibition assays (e.g., β-lactamase for antimicrobial activity) .
Q. What experimental and computational methods are used to analyze tautomeric equilibria in benzimidazole derivatives?
- Experimental : Variable-temperature NMR to observe proton exchange dynamics .
- Computational : DFT/B3LYP/6-311++G(d,p) calculations to compare thione (S=C) and thiol (S-H) tautomer stability (e.g., ’s analysis of 2-sulfanylbenzimidazoles) .
- Data Interpretation : Boltzmann distribution models to quantify tautomer populations .
Contradiction Analysis & Troubleshooting
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?
- Root Causes :
- Solvent Effects : Simulations often assume vacuum or implicit solvent models, whereas in vitro assays use aqueous buffers .
- Protein Flexibility : Rigid docking may miss induced-fit binding modes .
Q. What strategies optimize purification when dealing with structurally similar byproducts (e.g., regioisomers)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
